![molecular formula C18H12ClNO5 B3493815 5-[2-[(2-Chlorophenyl)methoxy]-5-nitrophenyl]furan-2-carbaldehyde](/img/structure/B3493815.png)
5-[2-[(2-Chlorophenyl)methoxy]-5-nitrophenyl]furan-2-carbaldehyde
Overview
Description
5-[2-[(2-Chlorophenyl)methoxy]-5-nitrophenyl]furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a chlorophenyl group, a nitrophenyl group, and a formyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[(2-Chlorophenyl)methoxy]-5-nitrophenyl]furan-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorophenol with 2,5-dibromonitrobenzene in the presence of a base to form 2-[(2-chlorophenyl)methoxy]-5-nitrobromobenzene. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with furan-2-boronic acid under palladium catalysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[2-[(2-Chlorophenyl)methoxy]-5-nitrophenyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 5-[2-[(2-Chlorophenyl)methoxy]-5-nitrophenyl]furan-2-carboxylic acid
Reduction: 5-[2-[(2-Chlorophenyl)methoxy]-5-aminophenyl]furan-2-carbaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-[2-[(2-Chlorophenyl)methoxy]-5-nitrophenyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-[2-[(2-Chlorophenyl)methoxy]-5-nitrophenyl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorophenyl and furan moieties may also contribute to the compound’s overall activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 5-[2-[(2-Methoxyphenyl)methoxy]-5-nitrophenyl]furan-2-carbaldehyde
- 5-[2-[(2-Bromophenyl)methoxy]-5-nitrophenyl]furan-2-carbaldehyde
- 5-[2-[(2-Fluorophenyl)methoxy]-5-nitrophenyl]furan-2-carbaldehyde
Uniqueness
5-[2-[(2-Chlorophenyl)methoxy]-5-nitrophenyl]furan-2-carbaldehyde is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
5-[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]furan-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO5/c19-16-4-2-1-3-12(16)11-24-17-7-5-13(20(22)23)9-15(17)18-8-6-14(10-21)25-18/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZYCCCZIAEYLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=C(O3)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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